

Quantifying 2-Methylhistamine in Biological Fluids: Application Notes and Protocols

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Compound of Interest

Compound Name: **2-Methylhistamine**

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Introduction

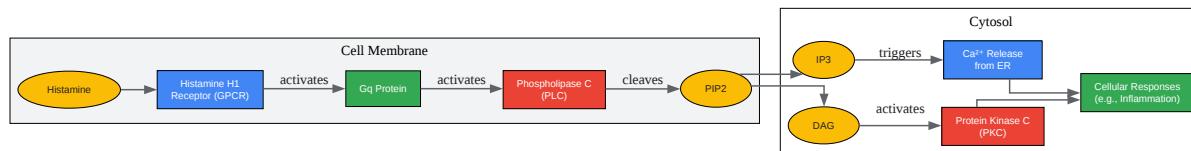
2-Methylhistamine, a metabolite of histamine, serves as a crucial biomarker for understanding histamine release and metabolism in various physiological and pathological states. Accurate quantification of **2-methylhistamine** in biological fluids such as plasma, urine, and cerebrospinal fluid is essential for research in areas including allergic reactions, mast cell activation disorders, and neurological conditions. This document provides detailed application notes and protocols for the quantification of **2-methylhistamine** using state-of-the-art analytical techniques.

Histamine itself has a very short half-life of approximately one to two minutes, making its direct measurement challenging.^{[1][2]} In contrast, its metabolite, N-methylhistamine (**2-methylhistamine**), is more stable, and its levels in urine correlate well with plasma histamine levels, making it a reliable biomarker.^[2]

Histamine H1 Receptor Signaling Pathway

Histamine exerts its effects by binding to specific receptors. The Histamine H1 receptor, a G-protein-coupled receptor (GPCR), is central to allergic and inflammatory responses.^{[3][4]} Upon histamine binding, the H1 receptor activates an intracellular Gq protein, initiating a signaling cascade that involves the activation of phospholipase C (PLC).^[3] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol

(DAG). IP3 triggers the release of calcium from intracellular stores, leading to various cellular responses.



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Caption: Histamine H1 Receptor Signaling Pathway.

Quantitative Data Summary

The following table summarizes reported levels of N-methylhistamine in various human biological fluids. It is important to note that reference ranges can be age-dependent.[5]

Biological Fluid	Condition	Analyte	Concentration Range	Reference
Urine	Normal (Adults >16 years)	N-Methylhistamine	30-200 mcg/g creatinine	[5]
Normal (Children 6-16 years)	N-Methylhistamine	70-330 mcg/g creatinine	[5]	
Normal (Children 0-5 years)	N-Methylhistamine	120-510 mcg/g creatinine	[5]	
Mast Cell Activation	N-Methylhistamine	Elevated (>30% above upper normal)	[5]	
Plasma	Normal (Healthy Volunteers)	N _τ -Methylhistamine	216 - 229 pg/mL	[6]
Cerebrospinal Fluid	Narcolepsy-Cataplexy	tele-Methylhistamine	Median: 708.62 pM (Range: 55.92-3335.50)	[1][7][8]
Narcolepsy without Cataplexy	tele-Methylhistamine	Median: 781.34 pM (Range: 174.08-4391.50)	[1][7][8]	
Idiopathic Hypersomnia	tele-Methylhistamine	Median: 489.42 pM (Range: 177.45-906.70)	[1][7][8]	
Neurological Controls	tele-Methylhistamine	Median: 853.52 pM (Range: 131.76-11876.64)	[9]	
Healthy Children (0-2 months)	tele-Methylhistamine	Mean: ~1500 pM	[10]	
Healthy Children (3-6 months)	tele-Methylhistamine	Mean: ~1200 pM	[10]	

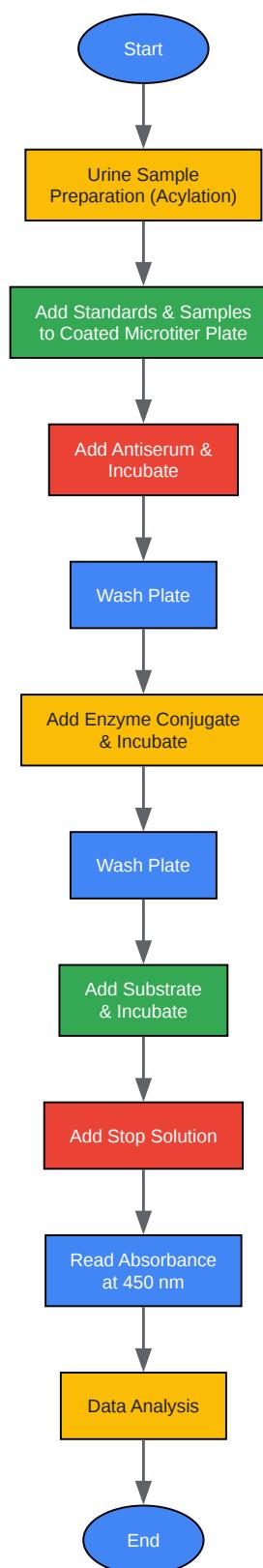
Healthy Children (>6 months)	tele- Methylhistamine	Mean: <1000 pM	[10]
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Experimental Protocols

Two primary methods for the quantification of **2-methylhistamine** are presented: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Protocol 1: Quantification of N-Methylhistamine in Urine by ELISA

This protocol is based on a competitive ELISA format.



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Caption: General workflow for a competitive ELISA.

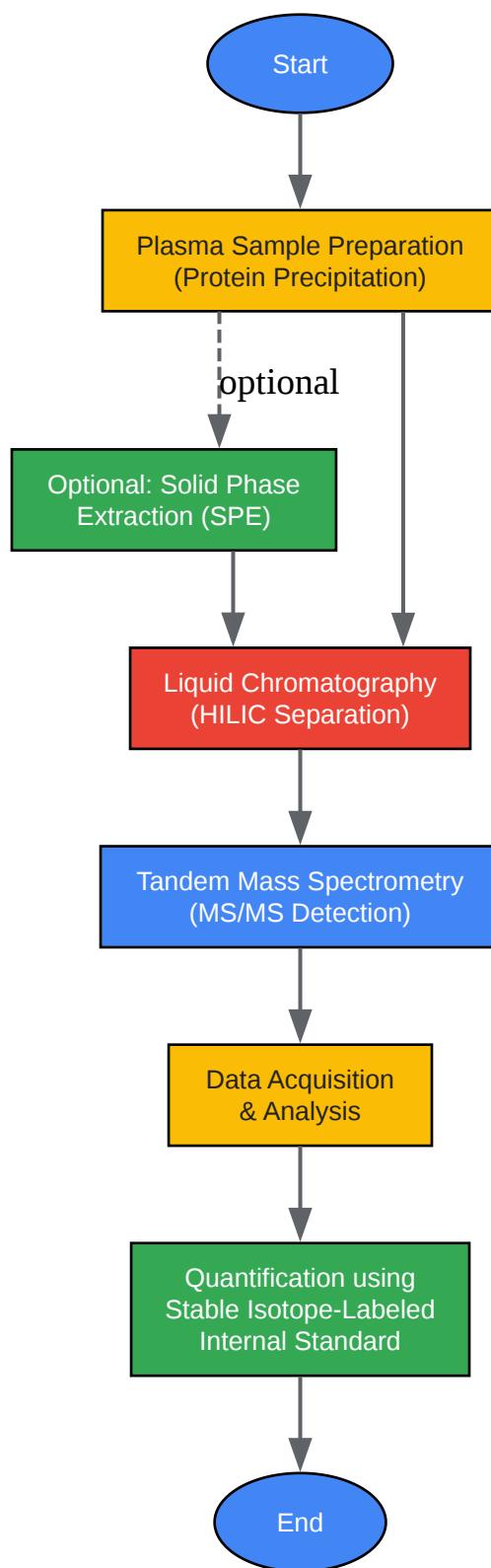
- 1-Methylhistamine ELISA Kit (e.g., IBL International, RE59231 or equivalent)
- Microtiter plate reader capable of measuring absorbance at 450 nm
- Orbital shaker
- Pipettes and tips
- Distilled or deionized water
- Urine samples (spontaneous or 24-hour collection)[11][12] For 24-hour collections, use of 10-15 mL of 6 M HCl as a preservative is recommended.[11][12]
- Allow all reagents and samples to reach room temperature.
- Pipette 20 μ L of each standard, control, and urine sample into the respective wells of the preparation plate.[11][12]
- Add 300 μ L of Equalizing Reagent to each well.[11]
- Incubate for 5 minutes at room temperature on an orbital shaker.[11]
- Proceed to the ELISA procedure.
- Pipette 20 μ L of the diluted standards, controls, and samples from the preparation plate into the wells of the coated microtiter strips.[11]
- Immediately add 50 μ L of freshly prepared Acylation Reagent to all wells.[11]
- Incubate for 20 minutes at room temperature on an orbital shaker.[11]
- Add 50 μ L of Antiserum to all wells.[11]
- Incubate for 30 minutes at room temperature on an orbital shaker.[11]
- Wash the wells 3 times with 300 μ L of Wash Buffer per well.[11]
- Add 100 μ L of Enzyme Conjugate to all wells.[11]

- Incubate for 20 minutes at room temperature on an orbital shaker.[11]
- Repeat the wash step (step 6).[11]
- Add 100 μ L of Substrate to all wells.[11]
- Incubate for 15-20 minutes at room temperature.
- Add 100 μ L of Stop Solution to all wells.[13]
- Read the absorbance at 450 nm within 15 minutes.[13]

The concentration of N-methylhistamine is inversely proportional to the absorbance. Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of N-methylhistamine in the samples by interpolating their absorbance values from the standard curve.

Protocol 2: Quantification of 2-Methylhistamine in Plasma by LC-MS/MS

This protocol outlines a general procedure for the sensitive and specific quantification of **2-methylhistamine** in plasma using LC-MS/MS.



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Caption: General workflow for LC-MS/MS analysis.

- Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS)
- HILIC (Hydrophilic Interaction Liquid Chromatography) column
- **2-Methylhistamine** standard
- Stable isotope-labeled internal standard (e.g., d3-N-methylhistamine)
- Acetonitrile (LC-MS grade)
- Formic acid
- Ammonium formate
- Plasma samples
- To 100 μ L of plasma, add an appropriate amount of the internal standard solution.
- Add 300 μ L of ice-cold acetonitrile to precipitate proteins.[\[13\]](#)
- Vortex the mixture for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μ L of the initial mobile phase.
- Column: HILIC column (e.g., CORTECS UPLC HILIC)[\[14\]](#)
- Mobile Phase A: 100 mM Ammonium formate, pH 3[\[14\]](#)
- Mobile Phase B: Acetonitrile[\[14\]](#)
- Flow Rate: 0.5 mL/min[\[14\]](#)
- Gradient: A typical gradient would start at a high percentage of organic solvent (e.g., 90% B) and ramp down to a lower percentage to elute the polar analytes.

- Injection Volume: 10 μ L
- Mass Spectrometer: Operated in positive ion mode with electrospray ionization (ESI).
- Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for **2-methylhistamine** and its internal standard.

Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is generated by plotting the peak area ratios of the standards against their concentrations. The concentration of **2-methylhistamine** in the plasma samples is then determined from this calibration curve.

Conclusion

The choice of method for quantifying **2-methylhistamine** depends on the specific requirements of the study, including the required sensitivity, sample matrix, and available instrumentation. ELISA offers a high-throughput and cost-effective solution, particularly for urine samples. LC-MS/MS provides superior sensitivity and specificity and is well-suited for complex matrices like plasma and for studies requiring very low detection limits. The protocols provided herein offer a robust starting point for researchers to accurately measure this important biomarker.

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- To cite this document: BenchChem. [Quantifying 2-Methylhistamine in Biological Fluids: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1210631#quantifying-2-methylhistamine-levels-in-biological-fluids>]

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